molecular formula C7H12F2OSi B2369868 ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane CAS No. 2228435-98-9

((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane

Cat. No.: B2369868
CAS No.: 2228435-98-9
M. Wt: 178.254
InChI Key: ILFMRCRVKSUFMY-UHFFFAOYSA-N
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Description

((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane: is a chemical compound with the molecular formula C7H12F2OSi It is characterized by the presence of a difluorocyclopropene ring attached to a methoxy group and a trimethylsilane group

Scientific Research Applications

Chemistry: ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. Fluorinated compounds are often more stable and can exhibit enhanced binding affinity to biological targets, making them valuable in drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create polymers and other materials with improved performance characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of FSO2CF2COOSiMe3 in the presence of sodium fluoride (NaF) at elevated temperatures (around 120°C) . This reaction yields 3,3-difluoro-1-iodocyclopropenes, which can then be further functionalized to produce the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines.

    Cycloaddition: Typical conditions involve the use of dipolarophiles like azides or nitrile oxides under mild to moderate temperatures.

Major Products:

    Substitution Reactions: Products include substituted cyclopropenes with various functional groups replacing the trimethylsilane group.

    Cycloaddition Reactions: Products are typically five-membered ring compounds formed by the addition of the dipolarophile to the difluorocyclopropene ring.

Mechanism of Action

The mechanism of action of ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluorocyclopropene ring can undergo cycloaddition reactions, while the trimethylsilane group can be involved in nucleophilic substitution reactions. These reactions allow the compound to interact with and modify other molecules, making it a versatile reagent in chemical synthesis .

Properties

IUPAC Name

(3,3-difluorocyclopropen-1-yl)methoxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2OSi/c1-11(2,3)10-5-6-4-7(6,8)9/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFMRCRVKSUFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1=CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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